Cyclohexane-1,4-diamine
Overview
Description
Cyclohexane-1,4-diamine is an organic compound with the molecular formula C₆H₁₄N₂. It is a colorless to slightly yellow solid that is soluble in water and most organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Cyclohexane-1,4-diamine (CHDA) is primarily used as an intermediate in the polyurethane industry . It plays a crucial role in the synthesis of polyamide resins and aliphatic polyurethanes . The primary targets of CHDA are therefore the chemical reactions involved in the production of these materials.
Mode of Action
The interaction of CHDA with its targets involves chemical reactions where it acts as a monomer or a building block. For instance, in the production of polyamide resins, CHDA can react with other compounds to form polymer chains . The resulting changes include the formation of new chemical bonds and the creation of larger, more complex molecules.
Biochemical Pathways
These polymers can then be used in a variety of applications, from the production of plastics to the creation of pharmaceuticals .
Pharmacokinetics
It is known that chda is a solid at room temperature and has a low solubility in water , which could impact its bioavailability if it were to be used in a biological setting.
Result of Action
The molecular and cellular effects of CHDA’s action primarily involve the formation of new chemical structures. For example, when used in the synthesis of polyamide resins, CHDA can help form long polymer chains, altering the molecular structure of the final product .
Action Environment
The action, efficacy, and stability of CHDA can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all impact the effectiveness of CHDA in chemical reactions . Additionally, CHDA should be stored in a dark place under an inert atmosphere to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as an intermediate in the synthesis of various compounds, suggesting that it may interact with a variety of enzymes and proteins
Cellular Effects
It has been used in the formation of Pt(IV) complexes, which have shown antiproliferative activity on cancer cell lines . This suggests that Cyclohexane-1,4-diamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the formation of Pt(IV) complexes, which have antiproliferative activity This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Metabolic Pathways
It is known to be used as an intermediate in the synthesis of various compounds , suggesting that it may interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-diamine can be synthesized through several methods. One common method involves the hydrogenation of 1,4-dicyanobenzene, which is reduced to this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon . Another method involves the reaction of cyclohexanone with ammonia, followed by hydrogenation .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 1,4-dicyanobenzene. This process involves high pressure and temperature conditions to achieve high yields . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione.
Reduction: this compound derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Cyclohexane-1,4-diamine has numerous applications in scientific research:
Comparison with Similar Compounds
Cyclohexane-1,4-diamine can be compared with other similar compounds such as:
Cyclohexane-1,2-diamine: This compound has amine groups at the 1 and 2 positions, leading to different reactivity and applications.
Cyclohexane-1,3-diamine: The amine groups are positioned at the 1 and 3 positions, affecting its chemical behavior.
Benzene-1,4-diamine: This aromatic compound has amine groups on a benzene ring, resulting in distinct properties compared to this compound.
This compound is unique due to its non-aromatic, saturated ring structure, which imparts different chemical and physical properties compared to its aromatic counterparts .
Properties
IUPAC Name |
cyclohexane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
Record name | 1,4-Diaminocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
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Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
Record name | 1,4-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanediamine, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diaminocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Diaminocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | cis-1,4-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-1,4-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexane-1,4-diamine?
A1: The molecular formula of this compound is C6H14N2. Its molecular weight is 114.19 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A2: While specific spectroscopic data depends on the derivative and experimental conditions, studies commonly employ techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to analyze these compounds. [, ] For instance, NMR can confirm the chair conformation of the cyclohexane ring and the transoid orientation of substituents. []
Q3: How do structural modifications of this compound affect its biological activity?
A3: Research indicates that even slight alterations to the this compound scaffold, such as the introduction of various substituents, significantly impact its biological activity. [, , , , ] For example, substituting the cyclohexane ring with pyridine moieties led to compounds with promising DNA-binding properties. []
Q4: Are there any this compound derivatives being investigated as potential drugs?
A4: Yes, researchers are exploring the therapeutic potential of this compound derivatives for various diseases. This includes their use as potential anti-tuberculosis agents [], treatments for alcoholism [], and analgesics for pain management. []
Q5: Have any QSAR models been developed for this compound derivatives?
A5: While specific QSAR models are not extensively discussed in the provided literature, research highlights the importance of structure-activity relationships for this class of compounds. [] Development of robust QSAR models could significantly benefit future drug design efforts.
Q6: What are the known targets of this compound derivatives?
A6: Research suggests that certain derivatives interact with the septin-shi/ORL1 receptor system, which is involved in pain modulation. [] Other derivatives demonstrate inhibitory activity against Plasmodium falciparum spermidine synthase, a potential target for antimalarial drugs. [, ]
Q7: What are the downstream effects of inhibiting Plasmodium falciparum spermidine synthase with this compound derivatives?
A7: Inhibiting Plasmodium falciparum spermidine synthase disrupts polyamine biosynthesis in the parasite. [] This is a promising avenue for antimalarial drug development as polyamines are essential for parasite growth and survival.
Q8: What are the applications of this compound in materials science?
A8: this compound finds use in synthesizing metal-organic frameworks (MOFs). [] These porous materials have garnered significant attention for applications in gas storage, separation technologies, and catalysis.
Q9: What advantages do this compound-based MOFs offer?
A9: A zinc-based MOF synthesized using this compound exhibited remarkable photoelectrochemical (PEC) catalytic activity for water splitting and oxygen evolution. [] This cost-effective material holds promise for sustainable energy applications.
Q10: What is known about the stability of this compound and its derivatives?
A10: Stability data varies depending on the specific derivative and environmental conditions. Some derivatives, particularly metal complexes, show remarkable stability, even in biological environments. []
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